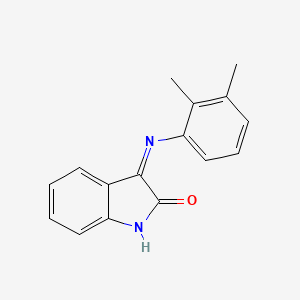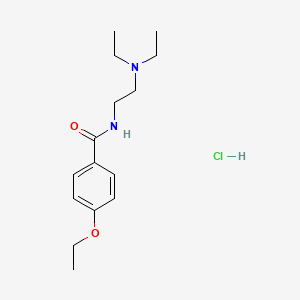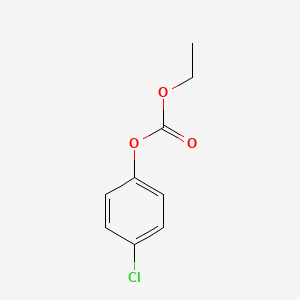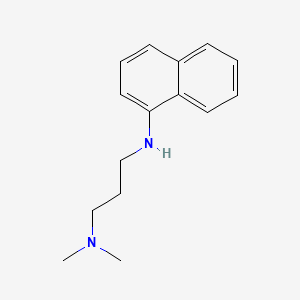
14,17,21-Trihydroxypregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from simpler steroid precursors. One common method includes the oxidation of pregnenolone followed by hydroxylation at specific positions to introduce the hydroxyl groups at the 14, 17, and 21 positions .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes using specific strains of bacteria or fungi that can introduce the necessary hydroxyl groups. This biotechnological approach is preferred due to its efficiency and selectivity .
化学反応の分析
Types of Reactions: 14,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at the 11 position.
Reduction: Reduction of the ketone groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Cortisone: Formed by oxidation.
Tetrahydrocortisol: Formed by reduction.
科学的研究の応用
14,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its role in cellular signaling and stress response.
Medicine: Widely used as an anti-inflammatory and immunosuppressive agent in the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions.
Industry: Utilized in the formulation of topical creams and ointments for skin conditions.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, enzymes, and adhesion molecules .
類似化合物との比較
Cortisone: Similar structure but lacks the hydroxyl group at the 11 position.
Prednisolone: Contains additional double bonds and hydroxyl groups.
Dexamethasone: Contains fluorine atoms and additional methyl groups.
Uniqueness: 14,17,21-Trihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties, making it highly effective as an anti-inflammatory and immunosuppressive agent .
特性
CAS番号 |
595-18-6 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1 |
InChIキー |
NBOPGWCQYLBUPH-FHBGEGHHSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)






